molecular formula C11H8FNO B12815739 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one

Cat. No.: B12815739
M. Wt: 189.19 g/mol
InChI Key: VDGCZANYWZAJRM-UHFFFAOYSA-N
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Description

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H8FNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of a fluorine atom in the isoquinoline ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline derivatives and fluorinating agents.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: It can modulate various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed effects.

Comparison with Similar Compounds

1-(8-Fluoroisoquinolin-5-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 1-(5-Fluoroisoquinolin-8-yl)ethan-1-one and 1-(isoquinolin-5-yl)ethan-1-one.

    Uniqueness: The presence of the fluorine atom at the 8th position in the isoquinoline ring distinguishes it from other compounds, potentially enhancing its chemical stability and biological activity.

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

1-(8-fluoroisoquinolin-5-yl)ethanone

InChI

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11(12)10-6-13-5-4-9(8)10/h2-6H,1H3

InChI Key

VDGCZANYWZAJRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN=CC2=C(C=C1)F

Origin of Product

United States

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